Mutabilol

描述

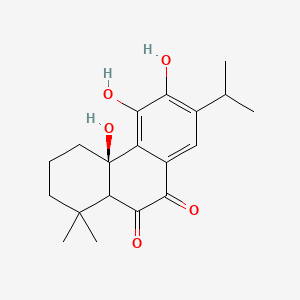

Structure

3D Structure

属性

分子式 |

C19H24O5 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC 名称 |

(4aR)-4a,5,6-trihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione |

InChI |

InChI=1S/C19H24O5/c1-9(2)10-8-11-12(15(22)13(10)20)19(24)7-5-6-18(3,4)17(19)16(23)14(11)21/h8-9,17,20,22,24H,5-7H2,1-4H3/t17?,19-/m0/s1 |

InChI 键 |

UDSDSLQUHXXBTI-NNBQYGFHSA-N |

手性 SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3[C@@]2(CCCC3(C)C)O)O)O |

规范 SMILES |

CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)O)O)O |

产品来源 |

United States |

Phytochemical Isolation and Classification of Mutabilol

Botanical Source: Plectranthus mutabilis Codd (Lamiaceae) and its Ethnobotanical Relevance

Mutabilol has been isolated from the leaves of Plectranthus mutabilis Codd, a succulent herb belonging to the Lamiaceae family. nih.gov Plectranthus is a large genus within the Lamiaceae family, known for its rich diversity of secondary metabolites, particularly diterpenoids.

The genus Plectranthus holds significant ethnobotanical relevance across various cultures. Species within this genus have been traditionally used in medicine to treat a range of ailments, including digestive issues, skin conditions, infections, and respiratory problems. While specific ethnobotanical uses directly linked to this compound from Plectranthus mutabilis are not extensively detailed in the provided information, the plant itself is a source of bioactive compounds, including abietane-type diterpenoids, which are known to possess various biological activities. nih.gov Plectranthus mutabilis is primarily found in South Africa. nih.gov

Methodological Approaches for the Extraction of Diterpenoids from Plant Matrices

The extraction of diterpenoids from plant matrices involves several methodological approaches aimed at releasing these compounds from the plant cellular structure. General methods for extracting diterpenes include the use of organic solvents. The choice of solvent is influenced by factors such as the plant species, the specific plant part being extracted, and the polarity of the target diterpenoid compounds. Lipophilic diterpenoids, for instance, may be effectively extracted using non-polar organic solvents like hexane (B92381) or petroleum ether.

Techniques such as maceration, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction are employed in the initial extraction phase. While high temperatures, as in Soxhlet extraction, can potentially modify some molecules, techniques like maceration, though yielding less, operate at lower temperatures. Ultrasound can enhance extraction yields. Acetone and ethanol (B145695) extracts of Plectranthus species have been studied for their phytochemical content.

Chromatographic Techniques Utilized in this compound Purification

Chromatographic techniques are indispensable for the separation, isolation, and purification of individual compounds from complex plant extracts. Various chromatographic methods are applied in the purification of diterpenoids, including this compound. These techniques can be broadly classified based on their stationary phase and mobile phase.

Commonly used techniques include layer chromatography, such as Thin Layer Chromatography (TLC), and various forms of column chromatography, including flash chromatography, gravity column chromatography, and vacuum liquid chromatography. High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful technique for the analysis and purification of diterpenoids, including preparative HPLC for obtaining larger quantities of pure compounds. Stationary phases like silica (B1680970) gel and reversed-phase (C18) are frequently employed. In the isolation of this compound from Plectranthus mutabilis, chromatographic methods were employed, and techniques such as HPLC-DAD and HPLC-MS/MS were used for analysis and tentative identification of compounds. nih.gov

Structural Characterization and Chemical Classification of this compound as a Nor-Abietane Diterpene

Structural characterization of natural products involves determining their molecular formula, connectivity of atoms, functional groups, and stereochemistry. This compound has been characterized and classified based on spectroscopic data.

This compound (compound 1), isolated as a purple solid, was determined to have a molecular formula of C₁₉H₂₄O₅ based on High-Resolution Mass Spectrometry (HRMS) data. nih.gov The HRMS data showed a protonated molecular ion at 333.1694, indicating eight degrees of unsaturation. nih.gov The Infrared (IR) spectrum of this compound showed characteristic absorption bands at 3388.3 cm⁻¹ for a hydroxyl group, 1779.3 cm⁻¹ for a carbonyl group, and 1656.3 cm⁻¹ for a conjugated carbonyl group. nih.gov

Based on its structure, this compound is classified as a nor-abietane diterpene. nih.gov Diterpenes are a class of secondary metabolites composed of four isoprene (B109036) units, resulting in a C₂₀ skeleton. Abietane (B96969) diterpenes are a specific type of tricyclic diterpene. Nor-abietane diterpenes are characterized by the loss of a carbon atom from the abietane skeleton, resulting in a C₁₉ structure, consistent with the molecular formula of this compound.

Spectroscopic techniques are fundamental in the structure elucidation of diterpenes and other natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques (such as COSY, HSQC, HMBC, and NOESY), is a primary tool for determining the carbon-hydrogen framework, functional groups, and connectivity of atoms in a molecule. Analysis of chemical shifts, coupling constants, and correlation signals provides detailed structural information.

Mass Spectrometry (MS): Mass spectrometry, including techniques like Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), High-Resolution Mass Spectrometry (HRMS), and tandem MS (MS/MS), provides information about the molecular weight and fragmentation pattern of a compound. nih.gov HRMS is crucial for determining the accurate molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. nih.gov Characteristic absorption bands correspond to specific functional groups like hydroxyl, carbonyl, and carbon-carbon double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of conjugated systems, such as double bonds or aromatic rings, within the molecule.

These spectroscopic methods are often used in combination to piece together the complete structure of a diterpene.

Determining the stereochemistry (the three-dimensional arrangement of atoms) is a critical aspect of natural product structure elucidation, especially for complex molecules like diterpenes with multiple chiral centers.

Spectroscopic methods play a significant role in stereochemical analysis. Advanced NMR techniques, such as the analysis of Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs), can provide valuable information about the relative orientation of internuclear vectors, aiding in the determination of relative configuration. Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiments can reveal spatial proximity between protons, which helps in establishing relative stereochemistry and conformation. Analysis of coupling constants (³J H-H and other long-range coupling constants) also provides dihedral angle information relevant to stereochemistry.

In addition to spectroscopic methods, other approaches can be employed. Comparison of spectroscopic data or chromatographic behavior (e.g., HPLC retention times) with authentic samples of known stereochemistry or with synthetic compounds prepared with defined stereochemistry can help confirm absolute or relative configurations. Computational methods are also increasingly used in conjunction with experimental data to aid in stereochemical assignments.

Molecular and Cellular Mechanisms of Mutabilol Action

Mutabilol as a Modulator of P-glycoprotein (P-gp) Function

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a well-characterized ATP-binding cassette (ABC) transporter protein located in the cell membrane. Its primary function is to actively transport a wide variety of structurally and functionally diverse xenobiotic compounds, including many therapeutic drugs, out of cells. wikipedia.orgmims.commims.com This efflux activity is ATP-dependent and serves as a defense mechanism against potentially harmful substances. wikipedia.orgmims.comwikipedia.org

Role of P-glycoprotein in Cellular Drug Efflux and Resistance Phenomena

P-glycoprotein plays a crucial role in limiting the intracellular accumulation of its substrates by pumping them from the cytoplasm back into the extracellular space or into cellular compartments. wikipedia.orgmims.commims.comfishersci.caszabo-scandic.comciteab.com In various tissues, including the intestinal epithelium, liver, kidneys, and the blood-brain barrier, P-gp contributes to the absorption, distribution, and excretion of drugs. mims.comwikipedia.orgfishersci.cawikidata.org Overexpression of functional P-gp in cancer cells is a major mechanism of acquired and intrinsic multidrug resistance, leading to reduced intracellular drug concentrations below cytotoxic levels and consequently treatment failure. wikipedia.orgmims.commims.comfishersci.caciteab.comwikipedia.orgwikidata.orgfishersci.ca The broad substrate specificity of P-gp allows it to efflux a wide range of anticancer agents, including vinca (B1221190) alkaloids, anthracyclines, taxanes, and tyrosine kinase inhibitors, contributing to cross-resistance to multiple drugs. wikipedia.orgfishersci.cafishersci.ca

Investigation of this compound's Influence on P-gp-Mediated Transport

Studies investigating the interaction of compounds with P-gp-mediated transport often involve assessing the ability of a compound to alter the efflux activity of the transporter. This can be evaluated through various methods, including transport assays in cells overexpressing P-gp. mims.comciteab.com While extensive data on this compound's direct influence on P-gp-mediated transport kinetics is limited in the provided information, one study has indicated that this compound can stimulate P-gp activity. wikipedia.org This suggests a direct interaction with the transporter, potentially affecting its conformational cycle or substrate binding.

Effects on the Intracellular Accumulation of P-gp Substrates

A key consequence of altered P-gp function is the change in intracellular accumulation of its substrate drugs. Compounds that inhibit P-gp typically lead to increased intracellular concentrations of P-gp substrates, thereby potentially restoring their efficacy. mims.comszabo-scandic.com Conversely, compounds that stimulate P-gp activity would be expected to decrease the intracellular accumulation of P-gp substrates. Research involving this compound has shown that it decreases the accumulation of Rho123 in NCI-H460/R cells. wikipedia.org Rho123 is a known fluorescent substrate of P-gp, and reduced intracellular levels of Rho123 in the presence of this compound are consistent with a stimulation of P-gp-mediated efflux activity by this compound in these resistant cells. wikipedia.orgfishersci.cafishersci.ca

Implications of this compound for Multidrug Resistance (MDR) in Cellular Models

The interaction of compounds with P-gp has significant implications for the phenomenon of multidrug resistance observed in cellular models, particularly in cancer cell lines. wikipedia.orgfishersci.cafishersci.cawikipedia.orgwikidata.orgfishersci.ca

Characterization of MDR Phenotypes in Cancer Cell Lines

Multidrug resistance phenotypes in cancer cell lines are characterized by reduced sensitivity to multiple structurally and functionally unrelated cytotoxic drugs. fishersci.cawikipedia.org These phenotypes can be intrinsic or acquired through exposure to chemotherapy. fishersci.ca Various mechanisms contribute to MDR, with overexpression of efflux transporters like P-gp being a prominent factor. mims.comwikidata.orgfishersci.cafishersci.ca MDR cancer cell lines, such as certain MCF-7 sublines (e.g., MCF-7TaxR, MCF-7MDR1) and NCI-H460/R cells, are commonly used as in vitro models to study the mechanisms of drug resistance and evaluate the potential of new agents to overcome it. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.sefishersci.ca These cell lines often exhibit elevated levels of P-gp expression and function compared to their parental drug-sensitive counterparts. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org Characterization of these phenotypes can involve assessing drug sensitivity through dose-response assays and evaluating P-gp expression and efflux activity. wikipedia.orgwikipedia.orgfishersci.ca

Comparative Analysis of this compound with Related Abietane (B96969) Diterpenoids from Plectranthus mutabilis

This compound is a C20-nor-abietane diterpene found in Plectranthus mutabilis, distinguishing it structurally from the abietane diterpenoids (which typically have a C20 skeleton) also present in the plant, such as coleon-U-quinone, 8α,9α-epoxycoleon-U-quinone, and coleon U nih.govnih.gov. A comparative analysis of the biological activities and structural features of these compounds is crucial for understanding their individual contributions to the plant's medicinal properties and identifying structural determinants for specific activities like P-gp modulation.

Biological Activities of Coleon U and its Derivatives

Coleon U and its derivatives, coleon-U-quinone and 8α,9α-epoxycoleon-U-quinone, isolated from P. mutabilis, have been investigated for various biological activities, particularly in the context of cancer nih.govnih.gov. These compounds have demonstrated inhibitory activity on the proliferation of human cancer cell lines.

Furthermore, coleon-U-quinone, 8α,9α-epoxycoleon-U-quinone, and coleon U have shown selective cytotoxicity towards cancer cell lines compared to normal human embryonic pulmonary fibroblasts (MRC-5) nih.govnih.gov. Studies using non-small cell lung cancer cell lines (NCI-H460 and the MDR variant NCI-H460/R) have provided insights into their potency. Coleon U exhibited the most significant reduction in cancer cell viability in both cell lines, with an IC50 of approximately 14 µM and a selectivity index of 2.5 nih.govnih.gov. Coleon-U-quinone and 8α,9α-epoxycoleon-U-quinone showed similar inhibition of cancer cell viability, with IC50 values around 20 µM and a selectivity index of 2.0 nih.govnih.gov.

These compounds (coleon-U-quinone, 8α,9α-epoxycoleon-U-quinone, and coleon U) are also notable for their ability to inhibit P-glycoprotein (P-gp) activity in MDR cancer cells (NCI-H460/R) after 72 hours of exposure nih.govnih.gov. This P-gp modulation contributes to their capacity to reverse doxorubicin (B1662922) resistance in these cells nih.govnih.gov.

Beyond their effects on cancer cells, Coleon U has also been reported to possess antiproliferative activity against human T- and B-cells, as well as antifungal activity.

The following table summarizes some of the in vitro cytotoxicity data for Coleon U and its derivatives:

| Compound | Cell Line | IC50 (µM) (Approximate) | Selectivity Index (vs. MRC-5) | P-gp Modulation (NCI-H460/R) |

| Coleon U | NCI-H460/R | 14 | 2.5 | Inhibition (after 72h) |

| Coleon-U-quinone | NCI-H460/R | 20 | 2.0 | Inhibition (after 72h) |

| 8α,9α-Epoxycoleon-U-quinone | NCI-H460/R | 20 | 2.0 | Inhibition (after 72h) |

Structural Determinants for P-gp Modulatory Activity among Analogs

The abietane diterpenoids isolated from Plectranthus species, including those from P. mutabilis, are recognized for their potential as P-gp modulators, offering a strategy to overcome multidrug resistance in cancer nih.govnih.gov. While the precise structural determinants for P-gp modulatory activity among the P. mutabilis diterpenoids are still under investigation, comparative analysis of the activities of coleon-U-quinone, 8α,9α-epoxycoleon-U-quinone, and coleon U provides some initial insights.

These three compounds, despite structural variations, all demonstrate the ability to inhibit P-gp activity in MDR cells after prolonged exposure nih.govnih.gov. Coleon U, which is the most abundant and shows slightly better cytotoxicity and selectivity compared to its quinone and epoxyquinone derivatives, suggests that the specific oxidation state and the presence or absence of the epoxy group at the 8α,9α position can influence the degree of biological activity, including P-gp modulation nih.govnih.gov.

Further insights can be drawn from structure-activity relationship (SAR) studies conducted on related abietane diterpenoids, such as the royleanones also found in Plectranthus species. These studies aim to identify key chemical features necessary for P-gp modulation by analyzing the relationship between chemical structure and biological function. For instance, modifications at specific positions on the abietane skeleton, such as C-6 and C-12 of royleanone (B1680014) derivatives, have been shown to potentially enhance P-gp binding affinity and MDR-reversal activity.

Structure Activity Relationship Sar Studies of Mutabilol and Its Derivatives

Identification of Pharmacophoric Elements within the Mutabilol Scaffold for P-gp Modulation

This compound is characterized as a C20-nor-abietane diterpene with a molecular formula of C19H24O5. Its structure features a non-aromatic cyclic system containing two carbonyl groups and three hydroxyl groups. Specifically, spectroscopic analysis has identified hydroxyl groups at positions C-10, C-11, and C-12, and carbonyl groups at C-6 and C-7. nih.govnih.gov The abietane (B96969) diterpene scaffold, to which this compound is related, has been recognized as a class of natural products with P-gp modulatory activity. nih.govnih.govnih.govmedchemexpress.com The presence and specific positioning of oxygen-containing functional groups, such as hydroxyls and carbonyls, within the diterpene framework are likely to contribute to the interaction with P-gp. These functional groups can participate in hydrogen bonding and other polar interactions within the binding site of the transporter.

Influence of Specific Structural Modifications on Biological Potency and Selectivity

Studies comparing the P-gp modulatory activity of this compound (compound 1) with related abietane diterpenes isolated from P. mutabilis, namely coleon-U-quinone (compound 2), 8α,9α-epoxycoleon-U-quinone (compound 3), and coleon U (compound 4), have revealed insights into the influence of structural variations. nih.govnih.gov These compounds exhibit distinct structural features compared to this compound, including differences in the carbon skeleton (C20 vs. C19-nor), aromaticity, and the nature and position of oxygenations (e.g., quinone system, epoxide).

Initial assessments using the accumulation of Rhodamine 123 (Rho123), a known P-gp substrate, in resistant NCI-H460/R cells showed that all tested compounds (1-4) and the crude extract decreased Rho123 accumulation after a 30-minute exposure, suggesting a direct interaction stimulating P-gp activity. nih.govnih.gov However, the effects at a longer exposure time (72 hours), which are more indicative of the ability to reverse drug resistance, differed among the compounds. Compounds 2, 3, and 4 significantly increased Rho123 accumulation after 72 hours, indicating inhibition of P-gp activity. nih.govnih.gov This inhibition correlated with their ability to reverse doxorubicin (B1662922) resistance in NCI-H460/R cells in combined treatment experiments. nih.govnih.govnih.govmedchemexpress.com The relative reversal index for doxorubicin resistance was notably higher for compounds 2 and 4 at 5 µM, with values of 7.465 and 6.045, respectively. nih.govnih.gov Compound 3 also showed significant reversal potential. nih.govnih.gov

This compound (compound 1), while showing initial P-gp stimulation at 30 minutes, was not included in the table detailing the reversal of doxorubicin resistance, suggesting it did not exhibit significant activity in this regard under the tested conditions, unlike compounds 2, 3, and 4. nih.govnih.gov This difference in activity highlights the critical role of the structural variations between this compound and the coleon derivatives in determining their long-term P-gp modulatory effects and their potential to reverse MDR. The presence of the quinone system in 2, the epoxide in 3, and the specific oxygenation pattern in the abietane skeleton of 4, compared to the C20-nor-abietane structure with vicinal carbonyls and hydroxyls in this compound, appears to be crucial for sustained P-gp inhibition and MDR reversal.

The selectivity of these compounds towards cancer cells was also evaluated. Compounds 2, 3, and 4 demonstrated selectivity towards cancer cell lines compared to normal human lung fibroblasts, with selectivity index values around 2.0 to 2.5. nih.govnih.gov

The following table summarizes the observed effects on P-gp activity based on Rho123 accumulation:

| Compound | Effect on Rho123 Accumulation (30 min) | Effect on Rho123 Accumulation (72 h) |

| This compound (1) | Decreased (Stimulation) | Not explicitly detailed as increasing/decreasing in the same manner as 2,3,4. nih.govnih.gov |

| Compound 2 | Decreased (Stimulation) | Increased (Inhibition) |

| Compound 3 | Decreased (Stimulation) | Increased (Inhibition) |

| Compound 4 | Decreased (Stimulation) | Decreased (Stimulation) |

| Extract | Decreased (Stimulation) | Decreased (Stimulation) |

Note: Data for this compound at 72h was not presented in the same comparative table as compounds 2, 3, and 4 in the primary source regarding Rho123 accumulation changes indicative of P-gp inhibition over time. nih.govnih.gov

The reversal of doxorubicin resistance by compounds 2, 3, and 4 is illustrated by the relative reversal index:

| Compound | Concentration (µM) | IC50 for DOX (µM) | Relative Reversal Index |

| DOX | - | 1.620 ± 0.084 | 1.000 |

| Compound 2 | 1 | 0.565 ± 0.012 | 2.867 |

| Compound 2 | 2 | 0.482 ± 0.010 | 3.361 |

| Compound 2 | 5 | 0.217 ± 0.004 | 7.465 |

| Compound 3 | 1 | 0.820 ± 0.016 | 1.976 |

| Compound 3 | 2 | 0.345 ± 0.007 | 4.696 |

| Compound 3 | 5 | 0.343 ± 0.006 | 4.723 |

| Compound 4 | 1 | 0.625 ± 0.013 | 2.592 |

| Compound 4 | 2 | 0.540 ± 0.012 | 3.000 |

| Compound 4 | 5 | 0.268 ± 0.006 | 6.045*** |

Data extracted from nih.govnih.gov. *** p < 0.001.

These results indicate that while the abietane framework provides a basis for P-gp interaction, specific modifications, such as those present in compounds 2, 3, and 4, are crucial for achieving effective P-gp inhibition and MDR reversal at longer exposure times.

Computational Chemistry Approaches in Predicting this compound's Receptor Interactions

Computational chemistry techniques play an increasingly important role in understanding the interactions of small molecules with target proteins like P-gp and in predicting their biological activity. While specific detailed computational studies on this compound's direct interaction with the P-gp receptor were not extensively described in the provided search results, the application of computational methods in related studies on Plectranthus diterpenoids is evident.

Computational studies have been utilized to investigate the biosynthetic relationship between coleon U (4), coleon-U-quinone (2), and 8α,9α-epoxycoleon-U-quinone (3), suggesting that compounds 2 and 3 are formed directly from compound 4. nih.govnih.govnih.govmedchemexpress.com This demonstrates the utility of computational methods in understanding the chemical transformations within this class of compounds.

Furthermore, molecular docking simulations have been employed for semi-synthetic derivatives of royleanone (B1680014), another type of abietane diterpene, to predict their interactions with P-gp. nih.gov This indicates that structure-based computational approaches, such as molecular docking and molecular dynamics simulations, are applicable to abietane diterpenes and can provide valuable insights into their binding modes and affinities for the P-gp efflux pump.

For this compound and its analogs, computational approaches could be used to:

Predict the binding orientation and affinity within the P-gp substrate or modulator binding sites.

Analyze the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) between the compound and key amino acid residues in the transporter.

Evaluate the conformational flexibility of the compounds and the protein upon binding.

Perform Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models correlating structural descriptors with P-gp modulatory activity based on experimental data from this compound and its derivatives.

These computational studies can complement experimental SAR data, providing a molecular-level understanding of the observed differences in P-gp modulation and guiding the rational design of novel analogs.

Strategies for the Design and Synthesis of Novel this compound Analogs with Enhanced Activity

The SAR insights gained from studying this compound and its naturally occurring derivatives provide a foundation for the rational design and synthesis of novel analogs with potentially enhanced P-gp modulatory activity and selectivity. Strategies for the design and synthesis of such analogs can include:

Targeted Structural Modifications: Based on the comparative activity of compounds 1-4, modifications could focus on incorporating structural features present in the more active compounds (2, 3, and 4) onto the this compound scaffold or related abietane frameworks. This might involve introducing quinone systems, epoxide functionalities, or altering the position and nature of hydroxyl and carbonyl groups.

Pharmacophore-Oriented Design: Identifying the key pharmacophoric elements (features essential for binding and activity) within the structures of the active P-gp modulators (compounds 2, 3, and 4) can guide the design of new molecules that mimic these features while potentially improving other properties like stability or bioavailability.

Bioisosteric Replacements: Replacing certain functional groups with bioisosteres (groups that have similar physical or chemical properties and produce broadly similar biological effects) can be used to optimize interactions with P-gp, improve metabolic stability, or alter pharmacokinetic properties.

Scaffold Hopping: Exploring different core scaffolds while retaining the key pharmacophoric elements identified from the abietane diterpenes can lead to novel chemical entities with improved properties.

Computer-Aided Drug Design (CADD): Utilizing computational techniques such as molecular docking, molecular dynamics, and QSAR, as discussed in Section 4.3, can accelerate the design process by virtually screening potential analogs and predicting their activity before synthesis. nih.govCurrent time information in Kuwait City, KW. Structure-based design, using the known or predicted structure of the P-gp binding site, can guide the design of molecules with optimal complementarity. nih.govCurrent time information in Kuwait City, KW.

Semi-synthesis and Structural Derivatization: As demonstrated by studies on related diterpenoids, semi-synthetic approaches starting from readily available natural precursors can be used to create libraries of analogs with targeted modifications. nih.gov

The synthesis of these novel analogs would involve established organic chemistry methodologies, adapted for the complex diterpene scaffold. The synthesized compounds would then need to be evaluated experimentally for their P-gp modulatory activity, selectivity, and potential to reverse MDR in relevant cell models to validate the design strategies and identify promising candidates for further development.

Biosynthetic Pathways and Chemoecology

Proposed Biosynthesis of Nor-Abietane Diterpenoids within Plectranthus mutabilis

The biosynthesis of labdane-related diterpenoids, which include abietanes, in angiosperms typically begins with the cyclization of GGPP catalyzed by a class II diterpene synthase (diTPS) nih.gov. This step converts GGPP into a bicyclic prenyl diphosphate (B83284) intermediate, such as copalyl diphosphate (CPP) nih.gov. Subsequently, a class I diTPS acts on this intermediate, removing the diphosphate group and facilitating further cyclization, rearrangements, or functionalization to form the basic diterpene skeleton nih.gov.

In species belonging to the Lamiaceae family, the synthesis of labdane-related diterpenes also starts with the cyclization of GGPP to CPP, mediated by copalyl diphosphate synthase (CPPS), a class II diTPS frontiersin.org. A subsequent step involves a kaurene synthase-like enzyme, such as miltiradiene (B1257523) synthase (MiS), which converts CPP to miltiradiene frontiersin.org. Miltiradiene can then undergo spontaneous oxidation to abietatriene (B1232550) frontiersin.orgresearchgate.net. Abietatriene serves as a key intermediate downstream, which can be further modified frontiersin.org.

While the specific biosynthetic pathway leading directly to mutabilol (a nor-abietane, meaning it has lost one carbon atom, likely from the isopropyl group or a methyl group) in P. mutabilis is not fully elucidated in the provided texts, studies on related abietane (B96969) diterpenoids in P. mutabilis and other Plectranthus species offer insights. For instance, computational studies on coleon-U-quinone (2), 8α,9α-epoxycoleon-U-quinone (3), and coleon U (4) from P. mutabilis suggest a biosynthetic relationship where both compounds 2 and 3 are formed directly from coleon U (4) sciforum.netthieme-connect.comsciforum.net. Coleon U appears to be the major compound in P. mutabilis extract and coleon-U-quinone might be an oxidation product of coleon U nih.gov. Further modifications, such as hydroxylation and oxygenation catalyzed by cytochrome P450 enzymes, are known to occur in the biosynthesis of abietane diterpenoids, leading to diverse structures, including those with quinone arrangements mdpi.comnih.gov. The formation of epoxyquinones through electrophilic attack has also been reported in biosynthetic processes acs.orgnih.gov. The loss of a carbon to form a nor-abietane like this compound would involve further enzymatic steps, potentially including oxidative decarboxylation or cleavage reactions, following the formation of a diterpene skeleton.

Enzymatic Steps and Precursor Utilization in this compound Formation

The biosynthesis of diterpenoids, including those in Plectranthus, relies on the availability of the precursor GGPP, which is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway scispace.comheraldopenaccess.usfrontiersin.org. In plants, diterpene biosynthesis primarily occurs in plastids, utilizing precursors from the MEP pathway researchgate.netfrontiersin.org.

Key enzymatic steps in diterpene biosynthesis involve diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s) umass.eduoup.com. Class II diTPSs initiate the cyclization of GGPP, while Class I diTPSs perform further modifications nih.gov. Cytochrome P450 enzymes are crucial for subsequent oxidation reactions, such as hydroxylations and the formation of carbonyl groups, which contribute to the structural diversity of diterpenoids umass.edumdpi.comoup.com. For example, in the biosynthesis of abietane diterpenes in Salvia sclarea, CPPS and MiS cyclize GGPP to miltiradiene, and cytochrome P450 monooxygenases like ferruginol (B158077) synthase (FS) and 11-hydroxyferruginol synthase (HFS) oxidize abietatriene to ferruginol and 11-hydroxyferruginol frontiersin.org.

While specific enzymes directly responsible for the conversion of an abietane precursor to the nor-abietane structure of this compound in P. mutabilis have not been explicitly identified in the provided literature, the presence of carbonyl groups at C-6 and C-7 and hydroxyl groups at C-10, C-11, and C-12 in this compound acs.orgnih.gov suggests the involvement of oxygenation reactions likely catalyzed by cytochrome P450 enzymes. The loss of the C-20 methyl group, characteristic of nor-abietanes, would also require specific enzymatic activity, potentially involving oxidative cleavage.

Environmental and Genetic Factors Influencing Diterpene Production in Medicinal Plants

The production and accumulation of secondary metabolites, including diterpenoids, in medicinal plants are influenced by a complex interplay of environmental and genetic factors maxapress.commdpi.comresearchgate.netactascientific.com.

Environmental factors such as light intensity, temperature, water availability (drought), soil composition, salinity, elevated CO₂, and ozone can significantly impact the physiological and biochemical responses of medicinal plants, thereby affecting secondary metabolic processes maxapress.comresearchgate.netactascientific.comd-nb.info. For instance, light intensity can regulate the synthesis of terpenoids maxapress.com. Drought stress is known to alter plant physiological features and can increase the concentration of secondary metabolites in plant tissues maxapress.comactascientific.com. However, the specific effects of these factors can be species-specific researchgate.netd-nb.info.

Genetic factors, including structural genes encoding biosynthetic enzymes (like diTPSs and P450s) and transcription factors (TFs) that regulate gene expression, play a pivotal role in controlling terpenoid biosynthesis mdpi.comnih.govfrontiersin.orgscielo.br. Transcription factors such as MYB, WRKY, bHLH, AP2/ERF, and bZIP families have been identified as important regulators of terpenoid biosynthesis in various medicinal plants mdpi.comnih.govscielo.br. Overexpression of activating TFs or inhibition of inhibitory TFs can potentially enhance the yield of secondary metabolites nih.gov. Gene clustering of terpene synthase genes and CYPs is often observed, suggesting coordinated enzymatic action in terpenoid biosynthesis mdpi.comfrontiersin.org. Exploring genetic diversity within plant populations and wild relatives can also reveal alleles that enhance specialized metabolism production frontiersin.org.

Ecological Roles of Abietane Diterpenoids in Plant Defense Mechanisms

Abietane diterpenoids are well-known to play significant roles in the chemical defense systems of plants researchgate.netnih.govmdpi.com. They are a key component of the defense mechanisms in coniferous trees, where they are found in large quantities in resins nih.govscirp.org. These compounds contribute to both chemical and physical defense against herbivores and pathogens nih.govscirp.org.

In addition to conifers, abietane diterpenoids in other plant families, including Lamiaceae species like Plectranthus and Salvia, have been associated with defense mechanisms mdpi.comfrontiersin.org. Their diverse biological activities, such as antimicrobial, antifungal, and insect-antifeedant properties, contribute to protecting the plant from biotic stresses mdpi.comscirp.orgresearchgate.net. For example, abietane diterpenoids from Salvia species are known to have roles in plant chemical defense mdpi.com. An abietane diterpenoid has also been identified as a potent activator of systemic acquired resistance in plants frontiersin.org. The accumulation of these compounds can be triggered by biotic factors like herbivores or pathogen attacks as part of the plant's stress response maxapress.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results |

| Coleon U | 6436025 |

| Coleon-U-quinone | 11864473 |

| 8α,9α-Epoxycoleon-U-quinone | Not readily available in search results |

| Geranylgeranyl diphosphate (GGPP) | 5281015 |

| Copalyl diphosphate (CPP) | 93768 |

| Miltiradiene | 102468 |

| Abietatriene | 122711 |

| Ferruginol | 102669 |

| 11-Hydroxyferruginol | Not readily available in search results |

Interactive Data Table (Example based on search results for compound presence)

Advanced Methodological Applications in Mutabilol Research

In Vitro Cellular Assay Systems for Assessing P-gp Modulation

In vitro cellular assay systems are fundamental to evaluating the ability of compounds like Mutabilol to modulate the activity of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance (MDR) in cancer. worldscientific.comdntb.gov.ua Studies on this compound have utilized P-gp overexpressing cell lines, such as the NCI-H460/R cell line, which is a resistant variant of the NCI-H460 human non-small cell lung cancer cell line. invivochem.cnworldscientific.comnih.gov

A common and informative assay employed is the Rhodamine 123 (Rho123) accumulation assay. Rho123 is a fluorescent substrate of P-gp, and its intracellular accumulation is inversely proportional to P-gp efflux activity. worldscientific.comnih.gov By measuring the intracellular fluorescence intensity of Rho123 in P-gp overexpressing cells treated with this compound, researchers can assess the compound's effect on P-gp function. An increase in intracellular Rho123 accumulation in the presence of this compound indicates inhibition of P-gp efflux activity. invivochem.cnworldscientific.com

Research findings indicate that this compound (identified as compound 1 in some studies) can influence Rho123 accumulation in NCI-H460/R cells. Specifically, at a concentration of 10 µM, this compound was observed to increase Rho123 accumulation after a 72-hour treatment period. invivochem.cn This suggests that this compound can inhibit P-gp activity over longer exposure times.

Furthermore, the effect of this compound on the viability of cancer cell lines, including P-gp overexpressing ones, is assessed using cellular assays. While some related compounds from P. mutabilis showed cytotoxicity and selectivity towards cancer cells, this compound itself demonstrated no cytotoxicity against NCI-H460, NCI-H460/R, and normal human lung fibroblasts (MRC-5) cell lines at concentrations up to 50 µM. nih.gov This suggests that this compound's primary effect in this context may be related to P-gp modulation rather than direct cytotoxicity at these concentrations.

Advanced Spectroscopic Techniques for Analyzing this compound-Target Interactions

Advanced spectroscopic techniques play a crucial role in the structural elucidation of natural compounds like this compound, which is a prerequisite for understanding their potential interactions with biological targets. The structure of this compound, a new C20-nor-abietane diterpene, was elucidated through comprehensive spectroscopic analysis. invivochem.cnworldscientific.com

Key spectroscopic methods applied included Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both 1D (¹H and ¹³C NMR) and 2D techniques (e.g., COSY, HSQC, HMBC). invivochem.cnworldscientific.commedchemexpress.com IR spectroscopy provided information about the functional groups present in this compound, such as hydroxyl and carbonyl groups. invivochem.cn HRMS was essential for determining the molecular formula of this compound, which was established as C₁₉H₂₄O₅ based on the protonated molecular ion peak. invivochem.cn NMR spectroscopy provided detailed insights into the compound's carbon-hydrogen framework and connectivity, allowing for the complete assignment of its structure. worldscientific.commedchemexpress.com

While these techniques were primarily used for the initial structural characterization of isolated this compound, the detailed structural information obtained is foundational for investigating this compound-target interactions. Understanding the precise three-dimensional structure and electronic properties of this compound is critical for computational modeling and the design of experiments aimed at probing its binding to P-gp or other potential targets. Although the provided information does not detail the use of spectroscopy specifically to analyze the interaction between this compound and its target at a molecular level (e.g., using techniques like SPR, ITC, or specific NMR binding studies), the structural information derived from these advanced spectroscopic methods is indispensable for such downstream interaction analyses.

Quantitative Analytical Methods for this compound in Biological and Plant Extracts

Accurate quantitative analysis of this compound is essential for various research aspects, including its isolation, purification, and the study of its concentration in biological samples or its natural source, Plectranthus mutabilis. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for this purpose. nih.govinvivochem.cn

HPLC coupled with a Diode Array Detector (DAD) (HPLC-DAD) has been utilized to determine the profile of compounds present in P. mutabilis extracts and to quantify the isolated diterpenoids, including this compound. nih.govinvivochem.cn This method allows for the separation of this compound from other compounds in the complex extract matrix based on its chromatographic properties and its detection based on its UV-Vis absorption spectrum.

Furthermore, HPLC coupled with tandem Mass Spectrometry (HPLC-MS/MS) has been employed in the analysis of P. mutabilis extracts. nih.gov While primarily mentioned for the tentative identification of other related abietane (B96969) diterpenoids, HPLC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the quantitative analysis of this compound in complex biological matrices or low-concentration samples, although specific quantitative data for this compound using this method were not detailed in the provided information. The use of these validated chromatographic techniques ensures reliable quantification of this compound, which is crucial for correlating its concentration with observed biological effects, such as P-gp modulation.

High-Throughput Screening Platforms for Identifying P-gp Modulators

High-Throughput Screening (HTS) platforms are valuable tools in drug discovery for rapidly evaluating large libraries of compounds for desired biological activities. In the context of identifying P-gp modulators, HTS can be used to screen diverse chemical collections, including natural product libraries. nih.govnih.govuni.lu Natural products, such as those derived from Plectranthus species, represent a significant source of potential lead compounds for overcoming multidrug resistance. dntb.gov.ua

While the provided information does not explicitly detail a specific HTS platform used to identify this compound, the research process described for isolating this compound from P. mutabilis involved a bio-guided fractionation approach. invivochem.cnnih.gov This process, where fractions of the plant extract are tested for biological activity (initially toxicity using the Artemia salina model and subsequently P-gp modulation in cell lines), represents a form of activity-guided screening, albeit not necessarily on a large, automated HTS platform. invivochem.cnnih.gov

Natural product libraries are recognized as useful resources for HTS in drug discovery, including the search for potent bioactive components. uni.lu The identification of this compound and other diterpenoids with P-gp modulating activity from P. mutabilis highlights the potential of screening natural sources for such compounds. Future research could potentially involve screening this compound or its derivatives against a broader range of P-gp expressing cell lines or using more advanced HTS platforms to further characterize its activity and identify more potent analogs.

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets and Therapeutic Applications for Mutabilol

Current research has identified this compound as an inhibitor of P-glycoprotein (P-gp) activity, a key mechanism contributing to multidrug resistance in cancer cells. researchgate.netsciforum.net This finding positions this compound as a potential agent for overcoming MDR, a major challenge in cancer chemotherapy. Beyond its established role in P-gp modulation, the exploration of novel biological targets for this compound represents a significant future research direction. Natural products, including diterpenes like this compound, are known for their diverse biological activities, such as anti-inflammatory, antibacterial, antifungal, and cytotoxic effects. researchgate.netmdpi.comacs.orgresearchgate.netpreprints.org Investigating this compound's interactions with other cellular pathways and proteins could reveal additional therapeutic applications. For instance, studies could explore its effects on other efflux pumps involved in MDR, or its potential to modulate targets involved in cell proliferation, apoptosis, or immune modulation. The plant source of this compound, Plectranthus mutabilis, and related Plectranthus species have been studied for various biological activities, suggesting a broader potential for this compound or its derivatives. acs.org Identifying novel targets could expand this compound's therapeutic utility beyond MDR reversal in cancer, potentially encompassing inflammatory conditions or infectious diseases, aligning with the known activities of other compounds from this plant genus.

Investigation of this compound's Pharmacodynamic Profile in Pre-Clinical Models (without in vivo efficacy studies)

A comprehensive understanding of this compound's pharmacodynamic (PD) profile is crucial for its development as a potential therapeutic agent. Pharmacodynamics describes the effects of a drug on the body and the mechanisms of its action. Pre-clinical PD studies are essential to characterize how this compound interacts with its biological targets and the resulting cellular and biochemical changes. While in silico examinations of physicochemical and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been conducted for diterpenes from Plectranthus species, specific detailed in vitro or in vivo pharmacodynamic data for this compound beyond P-gp modulation are not widely available in the examined literature. acs.org

Future pre-clinical research should focus on detailed in vitro PD studies to quantify this compound's potency and efficacy against identified targets, such as P-gp, using relevant cell lines and experimental models. This could involve dose-response studies measuring the reversal of drug resistance in MDR cell lines or evaluating its impact on other potential targets identified in future research. Techniques such as target binding assays, enzyme activity measurements, and cellular pathway analysis would be valuable. These studies, conducted in controlled laboratory settings, are vital for establishing a clear understanding of this compound's biological effects at a mechanistic level without involving in vivo efficacy testing in animal models at this stage.

Sustainable Production and Supply Chain Optimization for this compound

As a natural product derived from Plectranthus mutabilis, the sustainable production and supply chain optimization of this compound are critical considerations for its long-term availability and potential therapeutic use. The increasing demand for natural product-based therapeutics necessitates sustainable sourcing practices to avoid overexploitation of plant resources and minimize environmental impact. mdpi.comnih.gov

Future research and development in this area should focus on establishing sustainable cultivation methods for Plectranthus mutabilis. This includes optimizing growing conditions, exploring efficient harvesting techniques, and investigating methods for consistent yield and quality of this compound. Furthermore, research into alternative production methods, such as plant cell culture or microbial fermentation, could offer more controlled and potentially scalable and sustainable routes for this compound production, reducing reliance on wild harvesting. bayer.com

Optimizing the supply chain involves ensuring ethical sourcing, traceability of the raw material, and implementing environmentally friendly practices throughout the extraction and purification processes. nih.gov Collaboration with local communities involved in cultivation and harvesting can also contribute to a more equitable and sustainable supply chain. mdpi.com Implementing robust quality control measures at each stage of the supply chain is essential to ensure the purity and consistency of the final this compound product for research and potential pharmaceutical applications.

Integration of this compound Research into Broader Drug Discovery Programs for Overcoming MDR

Multidrug resistance remains a significant impediment to the successful treatment of various diseases, particularly cancer and infectious diseases like tuberculosis. nih.govnih.govwho.int this compound's demonstrated ability to modulate P-gp activity positions it as a promising candidate for integration into broader drug discovery programs aimed at overcoming MDR. researchgate.netsciforum.net

Future research should explore the potential of using this compound in combination therapies with existing drugs that are subject to efflux by P-gp. Studies could investigate the synergistic effects of this compound with standard chemotherapeutic agents in pre-clinical models of MDR cancer. This involves evaluating whether this compound can restore the sensitivity of resistant cancer cells to these drugs.

Furthermore, this compound could serve as a lead compound for the rational design and synthesis of novel derivatives with improved potency, specificity, or pharmacokinetic properties as MDR reversal agents. nih.gov Integrating this compound research into high-throughput screening platforms and medicinal chemistry efforts could accelerate the identification and optimization of new compounds targeting efflux pumps or other MDR mechanisms. drugdiscoverytoday.com The insights gained from studying this compound's interaction with P-gp can also inform the development of new strategies to circumvent or overcome resistance mechanisms in other therapeutic areas where MDR is a challenge. nih.govnih.govnewtbdrugs.org

Conclusion: Academic Contributions and Future Outlook of Mutabilol Research

Summarization of Key Findings and Academic Significance of Mutabilol

The primary academic significance of this compound lies in its identification and structural characterization as a new natural product from Plectranthus mutabilis. nih.govinvivochem.cnuni.luworldscientific.comnih.govdntb.gov.uanih.gov Phytochemical investigations of this plant have revealed the presence of various diterpenoids, including abietane-type compounds. invivochem.cnworldscientific.comdntb.gov.ua While this compound itself was reported to show no cytotoxicity against specific cancer cell lines (NCI-H460, NCI-H460/R, and MRC-5) at concentrations up to 50 μM, its discovery contributes to the broader understanding of the chemical constituents of Plectranthus species. uni.lu

A summary of findings related to this compound and co-occurring diterpenes from Plectranthus mutabilis is presented in the table below:

| Compound | Classification | Source Plant | Key Finding(s) |

| This compound | C20-nor-abietane diterpene | Plectranthus mutabilis | Isolated and structurally characterized; no cytotoxicity up to 50 μM in tested cell lines. nih.govinvivochem.cnuni.luworldscientific.comnih.govdntb.gov.uanih.gov |

| Coleon-U-quinone | Abietane (B96969) diterpene | Plectranthus mutabilis | Isolated; showed selective antiproliferative activity and inhibited P-gp activity. invivochem.cnworldscientific.comdntb.gov.ua |

| 8α,9α-epoxycoleon-U-quinone | Abietane diterpene | Plectranthus mutabilis | Isolated; showed selective antiproliferative activity and inhibited P-gp activity. invivochem.cnworldscientific.comdntb.gov.ua |

| Coleon U | Abietane diterpene | Plectranthus mutabilis | Isolated; major compound in extract; showed selective antiproliferative activity and inhibited P-gp activity. invivochem.cnworldscientific.comdntb.gov.ua |

Outstanding Questions and Challenges in this compound Research

Despite its isolation and characterization, several outstanding questions and challenges remain regarding this compound. The lack of significant cytotoxicity in initial screenings raises questions about its specific biological role or potential activities at higher concentrations or in different biological models. Further research is needed to explore a wider range of potential biological activities beyond the initial cytotoxicity tests, such as anti-inflammatory, antimicrobial, or other relevant effects based on its structural features and the known activities of related diterpenoids.

A key challenge is to determine if this compound possesses any synergistic activity when combined with the co-occurring P-gp modulating diterpenes found in P. mutabilis. While this compound itself did not show P-gp modulation activity in the reported study, its presence in an extract with such modulators warrants investigation into potential combinatorial effects that could be relevant for overcoming multidrug resistance. worldscientific.com

Another challenge lies in the potential for synthesizing analogues of this compound. Understanding the structure-activity relationships of this compound and its related compounds could guide the design and synthesis of novel derivatives with enhanced or specific biological activities. worldscientific.com

Broader Implications for Natural Product-Based Anti-MDR Strategies

The discovery of this compound, particularly in the context of other P-gp modulating diterpenes from the same plant source, has broader implications for natural product-based strategies against multidrug resistance (MDR). MDR is a significant obstacle in the effective treatment of various diseases, particularly cancer, and is often associated with the overexpression of efflux pumps like P-gp. worldscientific.com Natural products have historically been a valuable source of lead compounds for overcoming MDR. worldscientific.com

Although this compound itself did not exhibit cytotoxicity or P-gp modulation in the tested conditions, its structural relationship to active diterpenes from the same plant suggests its potential as a scaffold for chemical modification or as a component in a multi-component therapeutic approach. The research on Plectranthus mutabilis highlights the potential of this plant genus as a source of compounds that can evade or inhibit MDR mechanisms. worldscientific.com

Future research could focus on investigating whether this compound influences cellular pathways related to MDR, even without directly inhibiting P-gp activity. Furthermore, exploring the potential for synergistic effects between this compound and other P. mutabilis diterpenes in reversing MDR is a promising avenue. The academic contributions from the study of this compound and its co-occurring compounds provide a foundation for the potential development of new natural product-based strategies to combat MDR, either through the discovery of novel active analogues or through the use of defined combinations of compounds.

常见问题

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-variable experimental setups?

- Answer: Nonlinear regression models (e.g., sigmoidal dose-response) quantify EC50/IC50 values. Multivariate ANOVA accounts for covariates like cell viability, P-gp expression, and time. Bootstrap resampling enhances robustness in small-sample studies, as recommended in pharmacological data analysis frameworks .

Q. How can transcriptomic profiling be integrated with functional assays to dissect this compound’s mechanism across cancer subtypes?

- Answer: Combine RNA-seq data (identifying pathways like ABC transporters or apoptosis regulators) with high-content screening (e.g., live-cell imaging of efflux activity). Cluster analysis of differentially expressed genes in responsive vs. non-responsive cell lines reveals subtype-specific mechanisms .

Methodological Considerations

- Data Reproducibility: Follow ’s guidelines for open data deposition (e.g., public repositories like GenBank or ChEMBL) and detailed supplementary materials (e.g., raw blot images, chromatograms).

- Ethical Reporting: Disclose conflicts of interest and adhere to journal-specific standards for table/figure permissions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。